molecular formula C21H26ClFN6O B11248799 2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11248799
M. Wt: 432.9 g/mol
InChI Key: XDDWOFMUEKRBQL-UHFFFAOYSA-N
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Description

  • This compound is a member of the pyrimidine family, characterized by its fused pyrimidine and piperazine rings.
  • Its chemical structure consists of a pyrimidine core substituted with a 2-chloro-6-fluorobenzoyl group and two piperazine moieties.
  • The compound’s systematic name is quite a mouthful, but it reflects its precise arrangement of atoms.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a pyrimidine scaffold and introduce the necessary substituents.

      Reaction Conditions: Specific reaction conditions may vary, but key steps include coupling the pyrimidine precursor with the 2-chloro-6-fluorobenzoyl group and subsequent piperazine substitutions.

      Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using established organic chemistry techniques.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it may react with reducing agents (such as hydrazine) or undergo nucleophilic substitution reactions.

      Major Products: Depending on the reaction, products could include derivatives with altered substituents or cleavage of the piperazine rings.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: It might serve as a pharmacophore for drug design, targeting specific receptors or enzymes.

      Medicine: Investigate its potential as an antitubercular agent or explore other therapeutic applications.

      Industry: Its unique structure could inspire novel materials or catalysts.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes in cells.

      Pathways: It may affect metabolic pathways, signal transduction, or cellular processes.

      Further Studies Needed: Detailed studies are essential to unravel its precise mechanism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C21H26ClFN6O

    Molecular Weight

    432.9 g/mol

    IUPAC Name

    (2-chloro-6-fluorophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone

    InChI

    InChI=1S/C21H26ClFN6O/c1-15-14-18(27-8-6-26(2)7-9-27)25-21(24-15)29-12-10-28(11-13-29)20(30)19-16(22)4-3-5-17(19)23/h3-5,14H,6-13H2,1-2H3

    InChI Key

    XDDWOFMUEKRBQL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCN(CC4)C

    Origin of Product

    United States

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